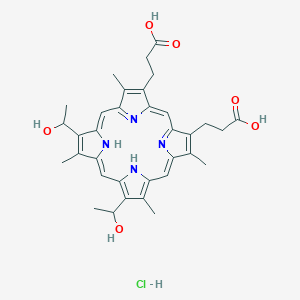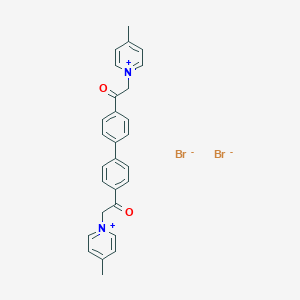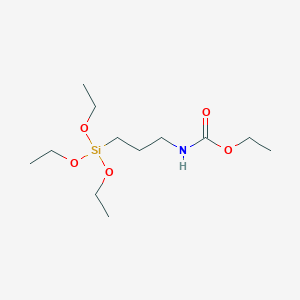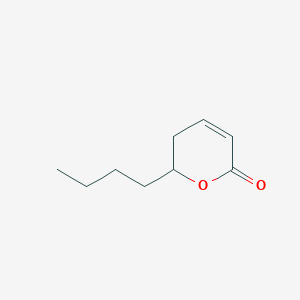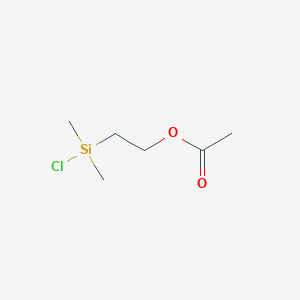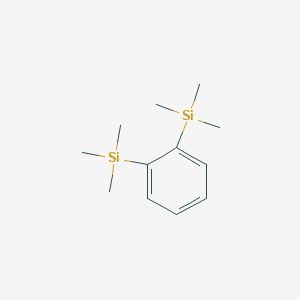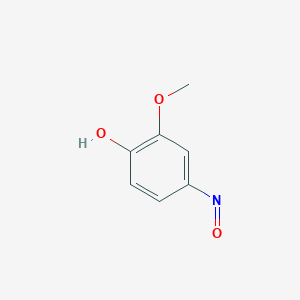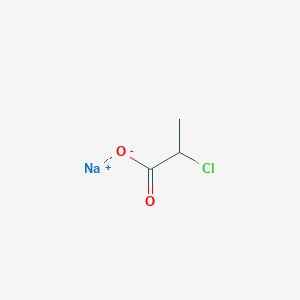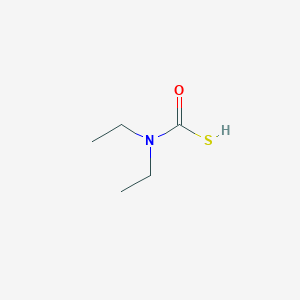
Ethylidenecyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethylidenecyclopropane (ECP) is a cyclic organic compound with the chemical formula C5H8. It is a colorless liquid that is insoluble in water, but soluble in most organic solvents. ECP has been found to have a wide range of applications in the field of scientific research, especially in the study of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of Ethylidenecyclopropane is not fully understood, but it is believed to act as a reactive intermediate in organic reactions. Ethylidenecyclopropane can undergo ring-opening reactions to form reactive carbene intermediates, which can then react with other molecules to form new compounds.
Biochemical and Physiological Effects:
Ethylidenecyclopropane has been found to have a range of biochemical and physiological effects. It has been shown to have antibacterial and antifungal properties, and it has been used as a pesticide in agriculture. Ethylidenecyclopropane has also been found to have analgesic and anti-inflammatory effects, and it has been used in the treatment of pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Ethylidenecyclopropane in lab experiments is its reactivity. Ethylidenecyclopropane can undergo ring-opening reactions to form reactive intermediates, which can then react with other molecules to form new compounds. This makes Ethylidenecyclopropane a useful starting material for the synthesis of other organic compounds. One limitation of using Ethylidenecyclopropane in lab experiments is its toxicity. Ethylidenecyclopropane has been found to be toxic to humans and animals, and precautions should be taken when handling it.
Orientations Futures
There are many future directions for the study of Ethylidenecyclopropane. One area of research could be the development of new synthetic methods for Ethylidenecyclopropane and its derivatives. Another area of research could be the study of the mechanism of action of Ethylidenecyclopropane and its derivatives. This could involve the use of computational methods to predict the reactivity of Ethylidenecyclopropane and its derivatives. Finally, the study of the biochemical and physiological effects of Ethylidenecyclopropane and its derivatives could lead to the development of new drugs for the treatment of pain, inflammation, and other diseases.
Méthodes De Synthèse
Ethylidenecyclopropane can be synthesized through the reaction of ethylidene chloride with zinc dust in the presence of sodium hydroxide. The reaction produces Ethylidenecyclopropane and sodium chloride as a byproduct. The purity of Ethylidenecyclopropane can be improved by fractional distillation.
Applications De Recherche Scientifique
Ethylidenecyclopropane has been found to have a wide range of applications in the field of scientific research. It has been used as a starting material for the synthesis of other organic compounds, such as cyclopropane carboxylic acids and cyclopropane amino acids. Ethylidenecyclopropane has also been used as a reagent in the synthesis of natural products, such as terpenoids and alkaloids.
Propriétés
Numéro CAS |
18631-83-9 |
|---|---|
Nom du produit |
Ethylidenecyclopropane |
Formule moléculaire |
C5H8 |
Poids moléculaire |
68.12 g/mol |
Nom IUPAC |
ethylidenecyclopropane |
InChI |
InChI=1S/C5H8/c1-2-5-3-4-5/h2H,3-4H2,1H3 |
Clé InChI |
ZIFNDRXSSPCNID-UHFFFAOYSA-N |
SMILES |
CC=C1CC1 |
SMILES canonique |
CC=C1CC1 |
Autres numéros CAS |
18631-83-9 |
Synonymes |
ethylidenecyclopropane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




